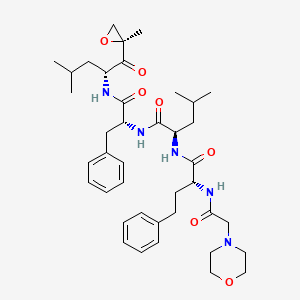
(R)-4-Methyl-N-((R)-1-(((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((R)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carfilzomib is a second-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. It is a tetrapeptide epoxyketone that selectively and irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome . The ®-enantiomer of Carfilzomib is specifically designed to enhance its therapeutic efficacy and reduce associated toxicities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of Carfilzomib involves large-scale peptide synthesis techniques. The process includes the purification of the final product to reduce impurities, such as acetamide, to acceptable levels . The use of advanced chromatographic techniques ensures the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Carfilzomib undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further chemical modifications or biological studies .
Scientific Research Applications
Carfilzomib has a wide range of scientific research applications, including:
Mechanism of Action
Carfilzomib exerts its effects by selectively and irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome . This binding inhibits the proteolytic activity of the proteasome, leading to the accumulation of polyubiquitinated proteins, which induces cell cycle arrest and apoptosis . The molecular targets involved include the chymotrypsin-like, trypsin-like, and caspase-like sites of the proteasome .
Comparison with Similar Compounds
Bortezomib: A first-generation proteasome inhibitor that forms a reversible bond with the proteasome.
Ixazomib: Another second-generation proteasome inhibitor with a different mechanism of action.
Uniqueness of Carfilzomib: Carfilzomib is unique in its irreversible binding to the proteasome, which results in prolonged inhibition of proteasome activity. This characteristic makes it particularly effective in overcoming resistance associated with other proteasome inhibitors .
Properties
Molecular Formula |
C40H57N5O7 |
|---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(2R)-4-methyl-N-[(2R)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m1/s1 |
InChI Key |
BLMPQMFVWMYDKT-BYNPFXMISA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


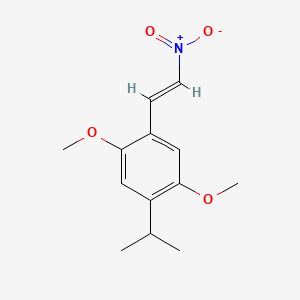

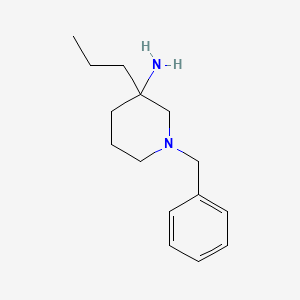

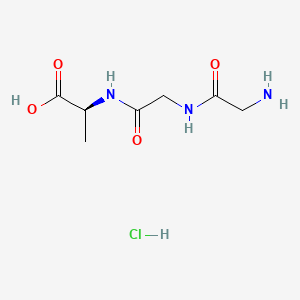
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)


![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
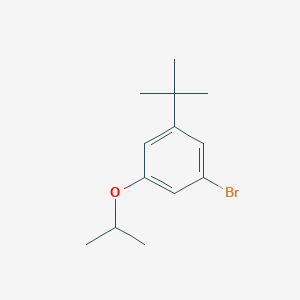
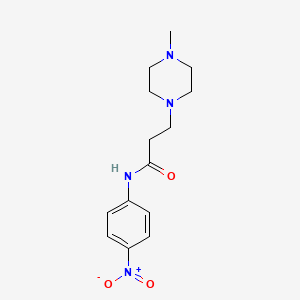
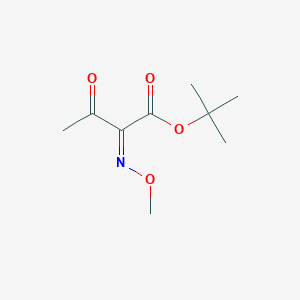
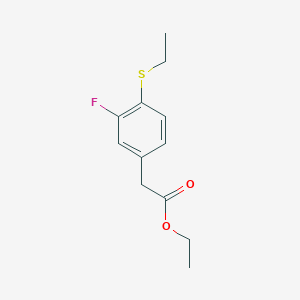
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
